molecular formula C21H17N3O4S B2892675 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1112327-38-4

5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2892675
CAS No.: 1112327-38-4
M. Wt: 407.44
InChI Key: PNKJGDPZQWUDCI-UHFFFAOYSA-N
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Description

5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity has led to investigations into its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research has focused on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound’s chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

Without specific context or experimental data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biological probe, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole and oxadiazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may exhibit similar chemical properties.

    Thiazole derivatives: Compounds containing the thiazole ring can have comparable biological activities.

    Oxadiazole derivatives:

Uniqueness

What sets 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole apart is the combination of these three distinct moieties within a single molecule. This unique structure contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-25-15-6-3-13(4-7-15)21-23-19(28-24-21)10-20-22-16(11-29-20)14-5-8-17-18(9-14)27-12-26-17/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKJGDPZQWUDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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